molecular formula C16H23NO4 B7959453 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate

Cat. No.: B7959453
M. Wt: 293.36 g/mol
InChI Key: YVUKOCOWDCLNEP-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate is a synthetic organic compound often used in various chemical and pharmaceutical applications. It is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoate Backbone: The protected amino acid is then esterified to form the propanoate backbone.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction, often using a suitable halide derivative.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but without the methyl group on the phenyl ring.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoate: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl (2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-8-6-7-9-12(11)10-13(14(18)20-5)17-15(19)21-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUKOCOWDCLNEP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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